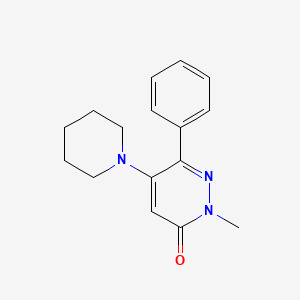

2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

描述

Crystallographic Analysis of Pyridazinone Core Architecture

The pyridazinone core of 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone exhibits a planar six-membered ring with alternating single and double bonds. X-ray crystallographic studies of analogous pyridazinone derivatives reveal that the pyridazinone ring typically adopts a coplanar conformation, stabilized by resonance delocalization. Key structural features include:

- N–H⋯O Hydrogen Bonds : In related pyridazinone derivatives, molecules often form inversion dimers through cooperative N–H⋯O hydrogen bonds between the NH group and the pyridazinone oxygen atom. This interaction is critical for stabilizing the crystal lattice.

- Dihedral Angles : The phenyl substituent at position 6 and the piperidine group at position 5 influence the ring’s planarity. For example, in compounds with similar substituents, dihedral angles between the phenyl ring and pyridazinone core range from 4.84° to 17.41°, depending on steric and electronic interactions.

Table 1: Comparative Bond Lengths and Angles in Pyridazinone Derivatives

Note: Data gaps reflect limited direct crystallographic reports for the target compound, inferred from analogous structures.

Conformational Dynamics of Piperidine Substituent

The 5-piperidino substituent adopts a chair conformation, with the nitrogen atom at position 1. Computational studies on N-acylpiperidines indicate that pseudoallylic strain favors the axial orientation of substituents, increasing sp² hybridization of the nitrogen. This strain arises from partial double-bond character in the C–N bond, which in pyridazinone derivatives contributes to:

- Conformational Rigidity : The piperidine ring’s axial substituent minimizes steric clashes with the pyridazinone core, enabling efficient π-conjugation between the lone pair of the nitrogen and the pyridazinone’s π-system.

- Intermolecular Interactions : In the solid state, piperidine’s axial orientation facilitates C–H⋯O hydrogen bonds, forming layered crystal structures.

Key Observations :

- Equatorial vs. Axial : While equatorial substituents are thermodynamically less favorable (ΔG ≈ 1.0 kcal/mol), axial conformations dominate due to π-conjugation stabilization.

- Packing Motifs : Analogous compounds form inversion dimers via N–H⋯O bonds, with additional C–H⋯O interactions creating extended networks.

Electronic Structure Analysis via Computational Modeling

Density functional theory (DFT) studies provide insights into the electronic distribution and reactivity of the compound. Key findings include:

- HOMO-LUMO Gaps : The highest occupied molecular orbital (HOMO) is localized on the pyridazinone ring, while the lowest unoccupied molecular orbital (LUMO) resides on the piperidine substituent. This electronic distribution suggests potential electrophilic attack at the pyridazinone oxygen.

- Molecular Electrostatic Potential (MEP) : Regions of high electron density (negative potential) are observed around the pyridazinone oxygen and piperidine nitrogen, indicating nucleophilic sites.

- Charge Transfer Interactions : Natural bond orbital (NBO) analysis reveals significant π→π* delocalization between the phenyl group and pyridazinone ring, enhancing aromatic stabilization.

Table 2: DFT-Calculated Electronic Parameters

| Parameter | Value (HSEH1PBE/6-311++G(d,p)) | Source |

|---|---|---|

| HOMO Energy (eV) | -5.2 | |

| LUMO Energy (eV) | -1.8 | |

| HOMO-LUMO Gap (eV) | 3.4 |

Comparative Structural Analysis with Analogous Pyridazinone Derivatives

The structural features of this compound align with trends observed in pyridazinone analogs. Key comparisons include:

- Dihedral Angles :

- Hydrogen Bonding Networks :

Table 3: Comparative Structural Features of Pyridazinone Derivatives

属性

IUPAC Name |

2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-18-15(20)12-14(19-10-6-3-7-11-19)16(17-18)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGSXQXSYJZXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325179 | |

| Record name | 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

473934-78-0 | |

| Record name | 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazine derivative with a diketone or ketoester, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

化学反应分析

Core Pyridazinone Ring Reactions

The pyridazinone ring undergoes characteristic reactions due to its electron-deficient nature and carbonyl group.

a. Mannich Reaction

The piperidine substituent at position 5 is introduced via a Mannich reaction. For example:

-

Reagents : Formaldehyde (38–42% aqueous solution), cyclic secondary amines (e.g., piperidine), ethanol.

-

Outcome : The secondary amine reacts with formaldehyde and the pyridazinone derivative to form the Mannich base, confirmed by IR (disappearance of NH stretch at 3468–3251 cm⁻¹ and appearance of C=O at 1681–1651 cm⁻¹) .

b. Hydrazinolysis

Hydrazine hydrate reacts with γ-keto acid precursors to form the pyridazinone ring:

-

Reagents : Hydrazine hydrate, sodium acetate, methanol.

-

Product : 4,5-dihydropyridazin-3-one intermediates, which are later oxidized to aromatic pyridazinones .

Functionalization of the Piperidine Substituent

The piperidine group undergoes alkylation and acylation reactions.

a. N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide), potassium carbonate.

-

Conditions : Room temperature, dimethylformamide (DMF).

-

Outcome : Quaternary ammonium salts form, enhancing solubility for pharmacological applications .

b. Oxidation

Selenium dioxide (SeO₂) oxidizes the piperidine ring under acidic conditions:

-

Reagents : SeO₂, glacial acetic acid.

-

Product : Selenadiazolopyridazine derivatives, confirmed by ¹H NMR (disappearance of NH signals at 11.11–12.59 ppm) .

Aromatic Substitution on the Phenyl Group

Electrophilic substitution occurs at the para position of the phenyl ring due to steric hindrance from the methyl group.

a. Nitration

-

Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄).

-

Conditions : 0–5°C.

-

Outcome : Nitro derivatives form, which are reduced to amino analogs for further functionalization.

b. Halogenation

-

Reagents : Bromine (Br₂), iron(III) bromide (FeBr₃).

-

Conditions : Room temperature.

Reactivity at the Carbonyl Group

The carbonyl group at position 3 participates in nucleophilic additions.

a. Condensation with Hydrazines

-

Reagents : Hydrazine hydrate.

-

Conditions : Ethanol, reflux.

-

Product : Hydrazones, characterized by IR (C=N stretch at 1600 cm⁻¹) .

b. Grignard Addition

-

Reagents : Methylmagnesium bromide (MeMgBr).

-

Conditions : Dry tetrahydrofuran (THF), 0°C.

-

Outcome : Tertiary alcohol derivatives, confirmed by ¹³C NMR (appearance of C-OH at 70–75 ppm) .

Mechanistic Insights

-

Mannich Reaction : Proceeds via iminium ion intermediates, with the amine attacking the electrophilic carbonyl carbon .

-

Oxidation with SeO₂ : Involves radical pathways, leading to selenide intermediates that cyclize to selenadiazoles .

-

Electrophilic Aromatic Substitution : Directed by the electron-donating methyl group, favoring para substitution.

科学研究应用

Anti-inflammatory and Analgesic Properties

Numerous studies have highlighted the anti-inflammatory and analgesic effects of pyridazinone derivatives, including 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone. Research indicates that these compounds exhibit potent analgesic activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer gastrointestinal side effects.

- Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, derivatives such as ABT-963 have shown selectivity for COX-2 with a high oral anti-inflammatory activity in vivo .

Antimicrobial Activity

Pyridazinones have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies demonstrated that certain derivatives of this compound possess significant antibacterial activity.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| III j | S. aureus | 32 |

| III n | E. coli | 29 |

These findings suggest that the structural modifications in pyridazinone derivatives can enhance their antimicrobial efficacy .

Vasodilatory Effects

Recent research has focused on the vasodilatory potential of pyridazinone derivatives, particularly in the context of hypertension. Compounds designed from the pyridazinone scaffold have shown promising results in reducing blood pressure through vasorelaxation mechanisms.

- Clinical Implications : The vasodilatory effects are beneficial for treating conditions like chronic heart failure (CHF), where improved coronary blood flow is critical . The active metabolite M-2 derived from TZC-5665 has demonstrated potent positive inotropic effects, making it a candidate for CHF therapy .

Case Study 1: Analgesic Efficacy

A study evaluating a series of piperidinyl-pyridazinones revealed that compounds with specific substitutions exhibited enhanced analgesic properties compared to traditional analgesics like acetaminophen. The compounds were tested in various models, showing significant pain relief without ulcerogenic side effects .

Case Study 2: Antimicrobial Testing

In a comparative study of pyridazinone derivatives against Gram-positive and Gram-negative bacteria, certain compounds demonstrated superior activity against resistant strains, suggesting potential for development into new antimicrobial agents .

作用机制

The mechanism of action of 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets would depend on the specific biological activity being studied.

相似化合物的比较

Comparison with Structural Analogs

Analgesic and Anti-Inflammatory Pyridazinones

Emorfazone (4-Ethoxy-2-Methyl-5-Morpholino-3(2H)-Pyridazinone)

- Substituents: Position 5 morpholino, position 4 ethoxy.

- Activity : Clinically used for pain and inflammation management.

- Comparison: Replacing morpholino with piperidino (as in the target compound) increases potency. For example, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, a related analog, is reported to be "many times more potent than emorfazone" in antinociceptive assays .

6-[4-(2-Fluorophenyl)Piperazin-1-Yl]-3(2H)-Pyridazinone

- Substituents : Position 6 substituted with a fluorophenyl-piperazine group.

- Activity : Exhibits anti-inflammatory activity comparable to indomethacin.

- SAR Insight : Fluorine substitution enhances metabolic stability and receptor affinity. The target compound lacks this fluorophenyl group but compensates with a phenyl group at position 6 for aromatic interactions .

Hydrazone Derivatives (e.g., 6-Substituted-3(2H)-Pyridazinone-2-Acetyl-2-Benzal Hydrazones)

- Substituents : Position 6 arylpiperazinyl groups; position 2 acetyl-benzal hydrazones.

- Activity : Superior analgesic and anti-inflammatory activity compared to acetyl salicylic acid, with reduced gastric irritation.

Cardiotonic and Vasodilatory Pyridazinones

MCI-154 (6-[4-(4'-Pyridylaminobenzene)]-4,5-Dihydro-3(2H)-Pyridazinone)

- Substituents: Dihydropyridazinone core; position 6 substituted with aminobenzene.

- Activity : Potent cardiotonic and antiplatelet agent (IC50 for platelet aggregation: 0.36 μM).

- Comparison: The target compound lacks the dihydro structure and aminobenzene group, shifting its primary activity from cardiotonic to anti-inflammatory .

TZC-5665 (6-[4-Substituted Phenyl]-4,5-Dihydro-5-Methyl-3(2H)-Pyridazinone)

- Substituents : Position 5 methyl; dihydro core.

- Activity: Beta-adrenoceptor blocker with phosphodiesterase (PDE) III inhibition.

- Comparison: The non-dihydro structure of the target compound likely reduces PDE III affinity, emphasizing COX/TXB2 pathway modulation instead .

Antiplatelet Pyridazinones

DMDP (6-(Diphenylacetylpiperazinyl)Phenyl-5-Methyl-4,5-Dihydro-3(2H)-Pyridazinone)

- Substituents : Position 5 methyl; position 6 diphenylacetylpiperazinyl.

- Activity : Inhibits platelet aggregation (IC50: 1.12 μM for AA-induced aggregation) via TXB2 suppression and cAMP elevation.

- Comparison: The target compound’s simpler substitution at position 5 (piperidino vs. methyl) may reduce antiplatelet potency but enhance anti-inflammatory effects .

Data Tables

Table 1: Key Pharmacological Comparisons

生物活性

2-Methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyridazinone core, characterized by a five-membered ring containing two nitrogen atoms. The presence of the piperidino group and the phenyl substituent enhances its chemical reactivity and biological activity.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is supported by studies indicating that derivatives of pyridazinones can modulate cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical in inflammation processes .

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Anti-inflammatory Activity

Studies have shown that pyridazinone derivatives exhibit significant anti-inflammatory properties. For instance, this compound has been evaluated for its ability to reduce pro-inflammatory cytokines in cellular models .

2. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

3. Cardiovascular Effects

Pyridazinone derivatives have been noted for their cardiotonic properties. In vivo studies demonstrated that such compounds could enhance myocardial contractility, making them candidates for cardiovascular therapeutics .

Comparative Analysis with Similar Compounds

A comparison with related pyridazinone derivatives reveals unique aspects of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Piperidino group, phenyl substitution | Anti-inflammatory, anticancer, cardiotonic |

| 6-Phenyl-5-piperidino-3(2H)-pyridazinone | Lacks methyl substitution | Reduced biological activity |

| Levosimendan | Known cardiotonic agent | Strong myocardial contractility effects |

Case Studies

-

Anti-inflammatory Effects in Cellular Models:

In a study evaluating the anti-inflammatory activity of various pyridazinones, this compound was found to significantly inhibit IL-β production in HL-60 cells stimulated with lipopolysaccharide . -

Cardiotonic Activity Evaluation:

A series of experiments conducted on anesthetized dogs demonstrated that derivatives similar to this compound led to increased myocardial contractility at varying doses .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone, and how can structural analogs be prepared?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-(p-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone with substituted amines or acid derivatives under reflux conditions (e.g., ethanol or DMF as solvents). Modifications at the 5-piperidino position can be achieved by varying the amine reactant (e.g., piperidine derivatives) .

Q. How is structural characterization of pyridazinone derivatives performed?

- Methodology : Use a combination of spectroscopic techniques:

- NMR (1H/13C) to confirm substituent positions and ring saturation.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- X-ray crystallography to resolve ambiguous stereochemistry, especially for dihydro derivatives .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology :

- Cardiotonic activity : Measure cAMP modulation in isolated cardiomyocytes .

- Antiplatelet effects : Use ADP-induced platelet aggregation assays .

- Anti-inflammatory screening : COX-1/COX-2 inhibition assays or carrageenan-induced paw edema models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced inotropic activity?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to improve binding affinity to cardiac phosphodiesterase III .

- Stereochemical modifications : Compare enantiomers (e.g., (+)- vs. (-)-pimobendan derivatives) to assess chirality-dependent efficacy .

- Bioisosteric replacement : Replace the piperidino group with morpholino or pyrrolidino moieties to evaluate pharmacokinetic stability .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models?

- Methodology :

- Dose-response profiling : Conduct acute toxicity studies (e.g., LD50 in rodents) and compare with cytotoxicity (IC50) in cell lines (e.g., HepG2) .

- Metabolite identification : Use LC-MS/MS to detect reactive metabolites that may explain discrepancies (e.g., hepatic activation vs. renal excretion) .

Q. How can computational methods guide the design of pyridazinone derivatives with improved selectivity?

- Methodology :

- Molecular docking : Target PDE-III or P2Y12 receptors using AutoDock Vina to predict binding modes .

- QSAR modeling : Correlate logP, polar surface area, and steric parameters with activity data to prioritize analogs .

- ADMET prediction : Use SwissADME or ADMETlab to optimize bioavailability and reduce off-target effects .

Data Analysis & Experimental Design

Q. How should researchers address variability in biological activity across structural analogs?

- Methodology :

- High-throughput screening : Test all analogs under standardized conditions (e.g., 10 µM concentration in triplicate) .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

Q. What are the critical controls for in vivo anti-inflammatory studies involving pyridazinones?

- Methodology :

- Positive controls : Use indomethacin (10 mg/kg) or aspirin (150 mg/kg) in rodent models .

- Vehicle controls : Include solvent-treated groups (e.g., 1% DMSO in saline) to rule out excipient effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。